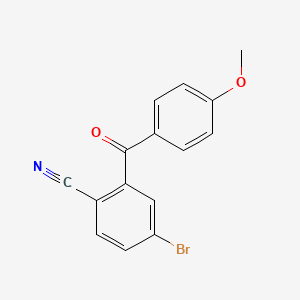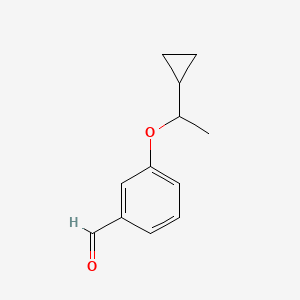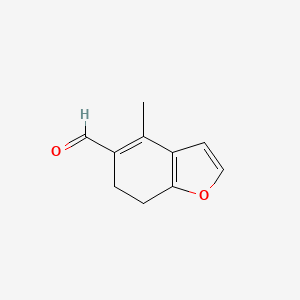
4-Methyl-6,7-dihydro-1-benzofuran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6,7-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the 4th position and an aldehyde group at the 5th position of the dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6,7-dihydro-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, followed by iodocyclization to form the benzofuran core . The formylation step can be achieved using n-Butyllithium and N-formylpiperidine .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid construction of complex benzofuran structures with fewer side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-6,7-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 4-Methyl-6,7-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 4-Methyl-6,7-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Methyl-6,7-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Benzofuran: The parent compound without the methyl and aldehyde groups.
2-Methylbenzofuran: Similar structure with a methyl group at the 2nd position.
5-Hydroxybenzofuran: Contains a hydroxyl group at the 5th position instead of an aldehyde group.
Uniqueness: 4-Methyl-6,7-dihydro-1-benzofuran-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
4-methyl-6,7-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h4-6H,2-3H2,1H3 |
Clave InChI |
VNOZYHPTAQAIPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC2=C1C=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



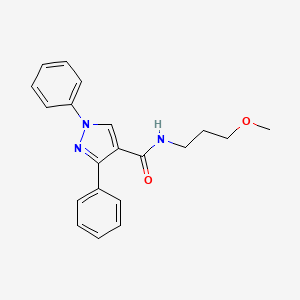
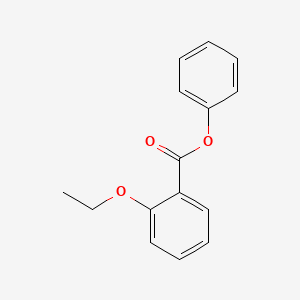
![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
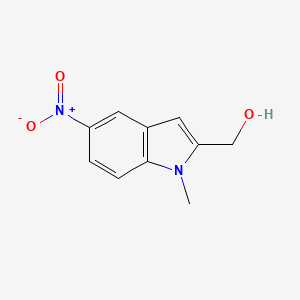


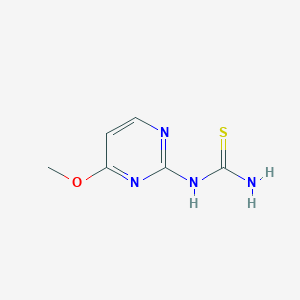
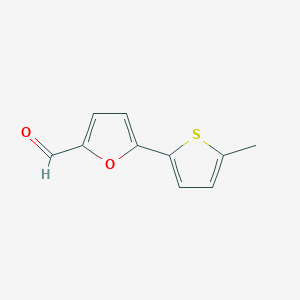
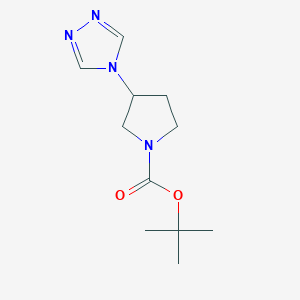
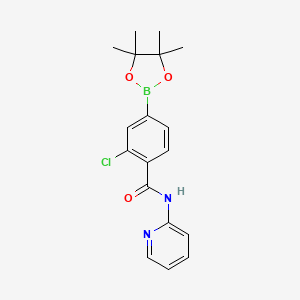
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
